molecular formula C10H13N3 B020348 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 133240-06-9

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No. B020348
M. Wt: 175.23 g/mol
InChI Key: XWWJWZJOSWSJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is a nonpeptidic angiotensin II receptor antagonist . It has a molecular weight of 175.23 . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The cyclization to the imidazo[4,5-b]pyridine ring system was effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment to obtain, respectively, imidazo[4,5-b]pyridine and its 2-methyl derivative .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is represented by the linear formula C10H13N3 . The Inchi Code is 1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13) .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored sealed in dry conditions .

Scientific Research Applications

Antihypertensive Agents

Specific Scientific Field:

Medicinal chemistry and pharmacology

Summary of Application:

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine has been explored as a nonpeptidic angiotensin II receptor antagonist. Researchers have used its imidazo[4,5-b]pyridine scaffold to examine various positional substitutions in the development of orally active, long-duration antihypertensive agents .

Experimental Procedures:

Results and Outcomes:

The compound’s derivatives have shown promising antihypertensive activity. Researchers assess their efficacy, safety, and duration of action. Quantitative data, such as IC50 values or blood pressure reduction, are reported .

c-MET Kinase Inhibitors

Specific Scientific Field:

Cancer research and drug discovery

Summary of Application:

Imidazopyridine-based inhibitors of c-MET kinases are investigated for their potential in stopping carcinogenesis .

Experimental Procedures:

Results and Outcomes:

Some imidazopyridine derivatives show promising inhibitory activity against c-MET kinases. Researchers analyze IC50 values and explore their selectivity profiles .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWJWZJOSWSJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431137
Record name 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

CAS RN

133240-06-9
Record name 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NB2AA6HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 8.44 g of a 55:45 mixture of 2-Amino-3-nitro-4,6-dimethylpyridine and 2-Amino-4,6-dimethyl-5-nitropyridine in MeOH (1.2 L) was added 10% Pd/C (2.4 g). The reaction vessel was evacuated then purged with H2 at 1 atm. and stirred vigorously for 18 hours. Filtration (celite), and concentration gave 6.65 g of a mixture of 2,3-diamino-4,6-dimethylpyridine and 2,5-diamino-4,6-dimethylpyridine as a dark solid. To 5.40 g (39.4 mmol) of this mixture was added propionic acid (8.80 mL, 118 mmol) followed by polyphosphoric acid (100 mL). This stirred mixture was heated to 90° C. for 3 hours then to 100° C. for 1 hour. After the reaction was complete, the warm mixture was poured onto 300 g of ice and the mixture was made basic with NH4OH. The mixture was extracted (4×50 mL CH2Cl2), dried (K2CO3) and concentrated to give a mixture of the title compound and 4,6-dimethyl-2,5-bis(propionamido)pyridine. Purification (SiO2, 5% MeOH/ EtOAc) gave 1.66 g of the tilte compound as the slower eluting component. 1H NMR (CD3OD, 300MHz) δ6.95 (s, 1H), 2.92 (q, 2H, J=7.8 Hz), 2.54 (apparent s, 6H), 1.40 (t, 3H, J=7.8 Hz)
Name
4,6-dimethyl-2,5-bis(propionamido)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyphosphoric acid
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 8.44 g of a 55:45 mixture of 2-amino-3-nitro-4,6-dimethylpyridine and 2-amino-5-nitro-4,6-dimethylpyrdine in MeOH (1.2 L) was added 10% Pd/C (2.4 g). The reaction vessel was evacuated then purged with H2 at 1 atm. and stirred vigorously for 18 h. Filtration through a celite pad, and concentration gave 6.65 g of a mixture of 2,3-diamino-4,6-dimethylpyridine and 2,5-diamino-4,6-dimethylpyridine as a dark solid. To 5.40 g (39.4 mmol) of this mixture was added propionic acid (8.80 mL, 118 mmol) followed by polyphosphoric acid (100 mL). This stirred mixture was heated to 90° C. for 3 h then to 100° C. for 1 hour. The inside walls of the flask were scraped with a spatula to assist dissolution of the solids. After the reaction was complete, the warm mixture was poured onto 300 g of ice and the mixture was made basic with NH4OH. The mixture was extracted (4×50 mL CH2Cl2), dried (K2CO3) and concentrated to give a mixture or the title compound and 4,6-dimethyl-2,5-bis(propionamido)pyridine. Purification (SiO2, 5% MeOH/EtOAc) gave 1.66 g of the title compound as the slower eluting component.
[Compound]
Name
mixture
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4,6-dimethyl-2,5-bis(propionamido)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyphosphoric acid
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 3
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 4
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 5
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.